

N-piperidine Ibrutinib hydrochloride Ibrutinib intermediate synthesis

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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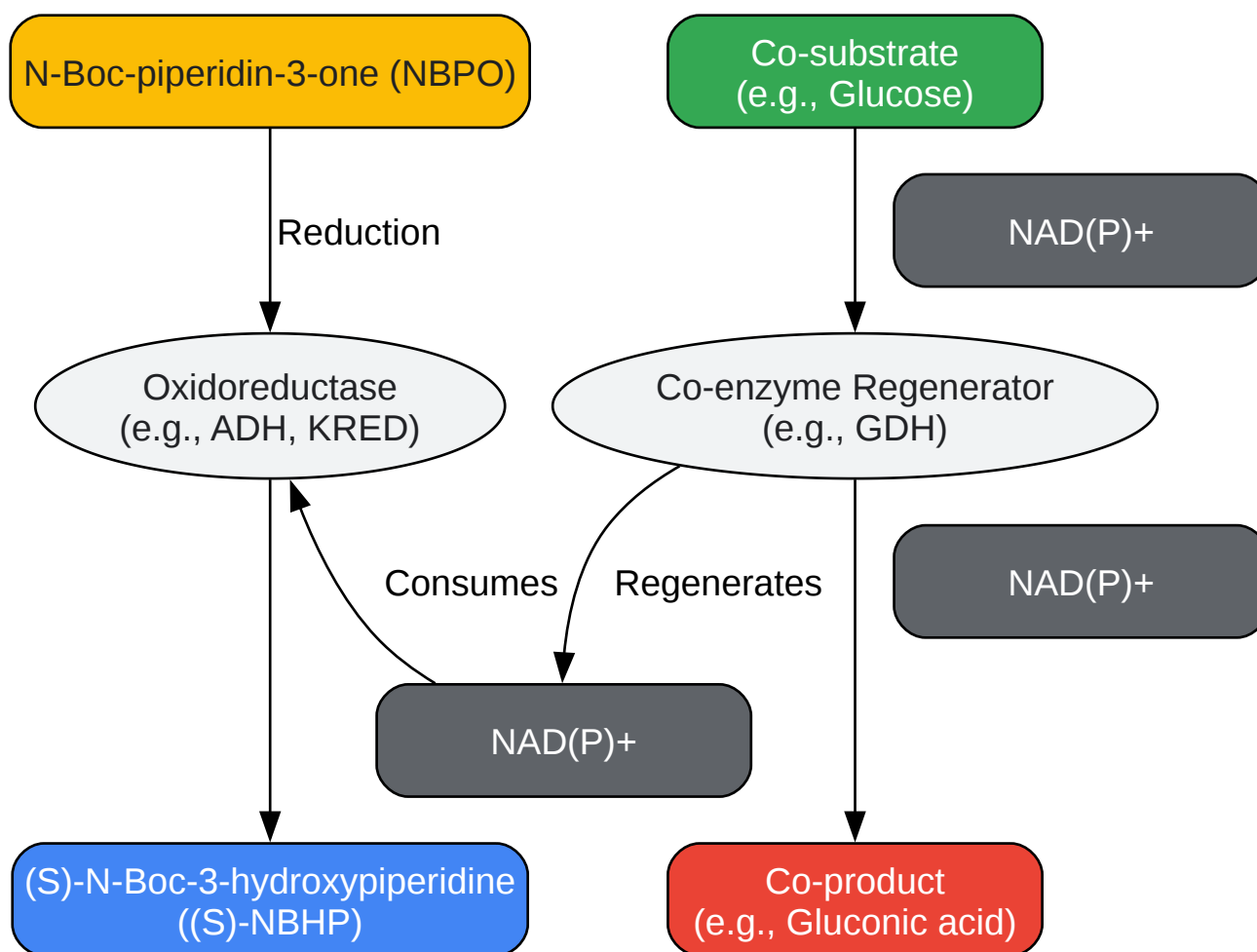
Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

The table below summarizes two efficient biocatalytic processes for synthesizing (S)-NBHP with high enantiomeric excess (ee), which is crucial for the efficacy and safety of the final drug [1] [2].

Feature	Process 1: Recombinant <i>E. coli</i> Co-expressing TbADH & BsGDH	Process 2: Carbonyl Reductase (YDR541C) from <i>S. cerevisiae</i> *
Key Enzyme(s)	Alcohol Dehydrogenase from <i>Thermoanaerobacter brockii</i> (TbADH); Glucose Dehydrogenase from <i>Bacillus subtilis</i> (BsGDH) [1]	Carbonyl Reductase (YDR541C) [2]
Co-factor Regeneration	Internal, via BsGDH and glucose cosubstrate [1]	Internal, via Glucose Dehydrogenase (GDH) and glucose cosubstrate [2]
Reaction System	Aqueous phosphate buffer [1]	Ethyl caprylate-water biphasic system [2]

Feature	Process 1: Recombinant <i>E. coli</i> Co-expressing TbADH & BsGDH	Process 2: Carbonyl Reductase (YDR541C) from * <i>S. cerevisiae</i> *
Optimal Substrate Concentration	500 mM [1]	1200 mM [2]
Reported Conversion	96.2% [1]	>99% [2]
Enantiomeric Excess (ee)	>99% [1]	>99.5% [2]
Space-Time Yield	~774 g L ⁻¹ d ⁻¹ [1]	Not specified
Reaction Time	3 hours [1]	6 hours [2]

The following diagram illustrates the core concept shared by these biocatalytic processes, where an enzyme reduces a prochiral ketone to a chiral alcohol while a coenzyme is regenerated in situ.



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Diagram of the coupled enzyme system for asymmetric synthesis of (S)-NBHP.

Detailed Experimental Methodologies

Here is a detailed protocol based on the whole-cell biocatalytic process using recombinant *E. coli* [1].

Catalyst Preparation

- **Strain Construction:** The genes for TbADH and BsGDH are ligated into a pRSFDuet-1 plasmid and transformed into *E. coli* BL21 (DE3) to create a strain that co-expresses both enzymes [1].
- **Culture Conditions:** The recombinant strain is cultivated in an optimized medium (e.g., LB). Protein expression is induced by adding a low concentration of IPTG (e.g., 0.025 mM), followed by cultivation

at a lower temperature (e.g., 40°C) for about 10 hours [1].

- **Cell Harvesting:** Cells are collected by centrifugation to create a whole-cell biocatalyst, used directly in the reaction without the need for external cofactor addition [1].

Biocatalytic Reaction Setup & Optimization

- **Reaction Mixture:** The collected cells are resuspended in phosphate buffer (e.g., 200 mM, pH 7.0). An adequate amount of substrate (NBPO), glucose, and a trace amount of NADP⁺ are added to the suspension [1].
- **Key Optimized Parameters:**
 - **pH:** The initial pH of the phosphate buffer is critical (optimized to 7.0) [1].
 - **Temperature:** The reaction is performed at 30°C [1].
 - **Glucose:** Serves as the cosubstrate for cofactor regeneration [1].
 - **High Substrate Loading:** For reactions at high substrate concentrations (e.g., 500 mM), a base like Na₂CO₃ or ammonia solution may be added to neutralize the gluconic acid produced, which helps maintain reaction efficiency [1].

Analysis & Characterization

- **Sample Analysis:** Conversion is typically monitored by **Gas Chromatography (GC)** using a chiral column (e.g., β-DEX 120) [1].
- **Enantiomeric Purity:** The enantiomeric excess (ee) of the product is analyzed by **HPLC** with a chiral column to confirm the high stereoselectivity of the process [1].

Key Advantages of Biocatalytic Routes

These modern biocatalytic methods offer significant improvements over traditional chemical synthesis:

- **High Efficiency:** Achieve high conversion and excellent stereoselectivity (>99% ee) under mild reaction conditions [1] [2].
- **Cost-Effectiveness:** Use of "designer cells" eliminates the need for expensive external cofactors like NADPH, making the process suitable for industrial scale [1].
- **Sustainability:** Biocatalysis is generally more environmentally friendly, operating in aqueous systems and generating less waste [2].

The provided information focuses on the synthesis of the key chiral piperidine intermediate. For complete experimental details on the later-stage coupling reaction to form the final **N-piperidine Ibrutinib**

hydrochloride compound, I recommend consulting the full-text research articles and patents cited.

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References

1. Efficient synthesis of Ibrutinib chiral intermediate in high ... [pmc.ncbi.nlm.nih.gov]
2. N-Boc-3-hydroxypiperidine synthesis [sciencedirect.com]

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